1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-3,3a,7,7-tetramethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-3,3a,7,7-tetramethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the fused ring structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-3,3a,7,7-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenone derivatives.
Scientific Research Applications
1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-3,3a,7,7-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-3,3a,7,7-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: Similar in structure but with different substituents.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Another indenone derivative with distinct substituents.
Uniqueness
1H-Inden-1-one, 3a,4,5,6,7,7a-hexahydro-3,3a,7,7-tetramethyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
Properties
CAS No. |
31089-96-0 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3,3a,7,7-tetramethyl-4,5,6,7a-tetrahydroinden-1-one |
InChI |
InChI=1S/C13H20O/c1-9-8-10(14)11-12(2,3)6-5-7-13(9,11)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
VNZLXHULMGQBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2C1(CCCC2(C)C)C |
Origin of Product |
United States |
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